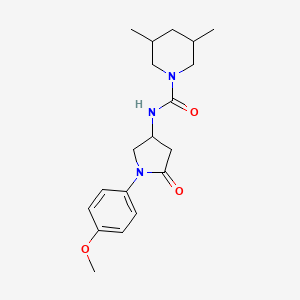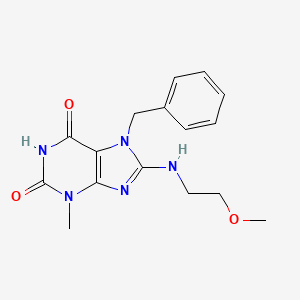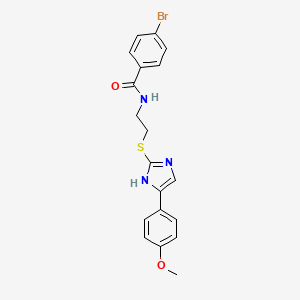
4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “4-(4-fluoro-3-methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a benzoxazepin derivative. Benzoxazepines are a class of compounds containing a benzene fused to an oxazepine. Oxazepines are seven-membered heterocycles containing five carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecule contains a benzoxazepine ring attached to a phenyl ring at the 4-position. The phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position .Chemical Reactions Analysis
Benzoxazepines, being part of the larger class of azepines, can undergo a variety of chemical reactions. These can include electrophilic aromatic substitution on the phenyl ring, nucleophilic addition to the carbonyl group, and reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Generally, benzoxazepines are stable compounds. The presence of the fluorine atom might increase the compound’s stability and affect its reactivity .科学的研究の応用
Synthesis and Chemical Properties
Fluorinated benzoxazepines and their derivatives are synthesized through various chemical reactions, often involving the interaction of fluorinated phenyl groups with other chemical entities. For example, the preparation of fluorinated benzoxazepines has been demonstrated through reactions involving F-2-methyl-2-pentene with ortho-bifunctional benzenes, resulting in compounds like 4-fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine. These syntheses contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (MarutaMasamichi et al., 1979).
Pharmacological Potential
Related research on benzoxazepine derivatives has identified their potential for neuroleptic activity, with some compounds showing promise as central nervous system agents. The modification of the benzoxazepine core structure, including the addition of fluorine atoms, has been explored to enhance pharmacological properties, such as anticonvulsant and neuroprotective effects. These findings suggest avenues for the development of new therapeutic agents targeting neurological disorders (K. Hino et al., 1988).
Material Science Applications
The structural and electronic properties of fluorinated benzoxazepines also make them candidates for material science applications. Their incorporation into fluorescent probes, for example, demonstrates the utility of these compounds in sensing technologies. The specific electronic characteristics of fluorine-substituted benzoxazepines can be leveraged for the development of novel optical materials with applications ranging from bioimaging to environmental sensing (Kiyoshi Tanaka et al., 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-11-8-13(6-7-14(11)17)18-9-12-4-2-3-5-15(12)20-10-16(18)19/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVVTHPNWGMRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3OCC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2983411.png)


![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)





![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)